2-Aminofuran-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5NO2 |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
2-aminofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c6-5-4(3-7)1-2-8-5/h1-3H,6H2 |
InChI Key |
JFJYETRLMKOFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C=O)N |
Origin of Product |
United States |
Significance of Functionalized Furan Scaffolds in Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of organic chemistry, as cyclic compounds containing atoms other than carbon are integral to countless natural products and synthetic substances. researchgate.net Furan (B31954) scaffolds, which feature a five-membered aromatic ring with one oxygen atom, are particularly significant. The incorporation of functional groups, such as amino and aldehyde moieties, onto the furan ring creates highly valuable intermediates. vulcanchem.com These functionalized furans serve as essential precursors in the synthesis of a wide array of more complex heterocyclic systems. Their utility is pronounced in the development of pharmaceuticals and agrochemicals, where the furan core often contributes to the biological activity of the final product. vulcanchem.com The reactivity of these scaffolds allows for their participation in various chemical transformations, making them indispensable building blocks in the synthetic chemist's toolkit.
Evolution of Research on Aminofuran Carbaldehyde Derivatives
Research into the synthesis of aminofuran derivatives has progressed significantly, moving from cumbersome, multi-step processes to more efficient and atom-economical methods. Early synthetic routes often suffered from low atom economy, involving steps like bromination and dehalogenation, and required the use of heavy metals, which rendered the processes uneconomical for large-scale applications. google.com Other classical methods, such as the Curtius rearrangement, were unsuitable for industrial use due to the involvement of hazardous and potentially explosive reagents like organic azides. google.com
The quest for more streamlined and environmentally benign protocols has led to the development of modern synthetic strategies. One-pot multicomponent reactions have become a powerful tool, allowing for the assembly of highly functionalized 2-aminofurans from simple starting materials in a single step. researchgate.netresearchgate.net For instance, the coupling of aldehydes, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and an isocyanide in water can produce 2-aminofuran derivatives in good yields, avoiding the need for toxic organic solvents. researchgate.net Furthermore, metal-catalyzed reactions, such as copper-catalyzed [3+2] cycloadditions between carbenoids and enamines, have been developed as an efficient pathway to 2-amino-2,3-dihydrofurans, which serve as common intermediates for 2-aminofurans. researchgate.net These advanced methods are characterized by mild reaction conditions, high selectivity, and easy workup procedures, representing a significant evolution in the synthesis of this important class of compounds. researchgate.netresearchgate.net
2 Aminofuran 3 Carbaldehyde As a Pivotal Synthon for Diverse Chemical Transformations
Multicomponent Reaction Approaches to this compound and its Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued in synthetic chemistry for their efficiency and convergence. researchgate.net
A novel and efficient one-pot, three-component reaction has been developed for the synthesis of 2-aminofuran derivatives. researchgate.netnih.gov This method involves the condensation of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes (e.g., aryl glyoxals), and methylene (B1212753) active nitriles. nih.govrsc.org A distinctive feature of this approach is the selective formation of 2-aminofurans, in contrast to related literature methods that typically yield 2-aminopyrans. researchgate.netrsc.org This synthesis is characterized by high yields, mild reaction conditions, excellent atom economy, and a straightforward workup procedure that can often avoid the need for chromatographic purification. researchgate.netnih.gov
| Component 1 | Component 2 | Component 3 | Key Advantage | Reference |
| 3-Hydroxy-4H-pyran-4-one | α-Ketoaldehyde (Aryl glyoxal) | Methylene active nitrile | Selective formation of 2-aminofurans over 2-aminopyrans | researchgate.net, nih.gov, rsc.org |
Isocyanide-based multicomponent reactions (I-MCRs) represent one of the most powerful strategies for the synthesis of highly substituted 2-aminofurans. researchgate.netiau.ir The classical approach involves the reaction between an isocyanide, an activated alkyne such as dimethyl acetylenedicarboxylate (DMAD), and an aldehyde. rsc.orgorganic-chemistry.org The reaction mechanism is believed to proceed through the initial addition of the isocyanide to the acetylenedicarboxylate, which generates a reactive 1:1 zwitterionic intermediate. iau.irresearchgate.net This intermediate is then trapped by the aldehyde in a [3+2] cycloaddition reaction, which after tautomerization, yields the 2-aminofuran derivative. researchgate.net
This reaction is highly versatile, accommodating a wide range of aromatic, aliphatic, and heterocyclic aldehydes. organic-chemistry.org To improve the environmental footprint of the synthesis, variations have been developed that proceed in greener solvents like water or in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄), which can enhance reaction rates and yields. organic-chemistry.orgresearchgate.netacs.org Solvent-free procedures have also been reported, involving the solid-state condensation of the reactants at room temperature. researchgate.net
Further diversification of the 2-aminofuran products has been achieved by replacing DMAD with other acetylenic compounds. For instance, using diaroylacetylenes leads to 2-aminofurans with keto functionalities at the 3- and 4-positions. rsc.org A particularly noteworthy development is the regioselective synthesis of 2-aminofurans functionalized with an ester at the C3-position and a keto group at the C4-position. This was accomplished by using a 4-oxo-2-butynoate as the acetylenic component in the multicomponent reaction. rsc.org
| Isocyanide | Acetylene Derivative | Carbonyl Component | Solvent/Conditions | Yield Range | Reference |
| Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate (DMAD) | Various aldehydes | Water, 80 °C | Good | researchgate.net |
| Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate (DMAD) | Various aldehydes | [bmim]BF₄, mild conditions | 79-89% | organic-chemistry.org |
| 2,6-Dimethylphenyl isocyanide | Dialkyl acetylenedicarboxylates | Aromatic aldehydes | One-pot | Excellent | iau.ir |
| Various isocyanides | Dibenzoylacetylene (B1330223) | Aromatic aldehydes | Solvent-free, room temp. | High | researchgate.net |
| Various isocyanides | Methyl 4-oxo-2-butynoate | Various aldehydes | Not specified | Not specified | rsc.org |
Solid-State Multicomponent Condensations
Multicomponent reactions (MCRs) conducted under solid-state or solvent-free conditions represent a significant advancement in synthetic chemistry, aligning with the principles of green chemistry by reducing solvent waste and often leading to higher yields and simpler purification processes. researchgate.netresearchgate.net The mechanochemical approach, where mechanical energy from grinding or milling drives the reaction, is particularly effective for this purpose. murraystate.eduacs.org
An efficient, solvent-free procedure for synthesizing 3,4,5-trisubstituted 2-aminofurans has been developed through the solid-state condensation of finely ground dibenzoylacetylene and aromatic aldehydes in the presence of isocyanides at room temperature. researchgate.net This method is noted for its clean reaction profile, easy work-up, short reaction times, and high yields without the need for chromatographic purification. researchgate.net The reaction proceeds by the addition of an isocyanide to an activated acetylene, which is then trapped by an aldehyde. researchgate.net
Key advantages of this methodology include:
Environmental Friendliness: The elimination of solvents reduces environmental impact and potential hazards. researchgate.net
Efficiency: Reactions are often faster and more efficient than their solution-phase counterparts. researchgate.netresearchgate.net
Simplicity: Work-up procedures are simplified, often involving just a wash to obtain the pure product. researchgate.net
This approach has been successfully applied to a variety of substrates, demonstrating its versatility in generating a library of highly functionalized 2-aminofuran derivatives. researchgate.netresearchgate.net
Catalytic Strategies in the Synthesis of this compound
Catalysis offers powerful and selective routes to complex molecular architectures like 2-aminofurans. Transition metals and organocatalysts have been extensively employed to facilitate the construction of the furan ring system through various mechanistic pathways.
Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Copper-Catalyzed [3+2] Annulations)
Copper catalysis is a prominent strategy for synthesizing furan derivatives. Copper-catalyzed [3+2] annulation reactions, in particular, provide a direct route to substituted furans and dihydrofurans. organic-chemistry.orgresearchgate.net One such method involves the reaction of ynamides with α-dicarbonyl radicals, mediated by a Mn(OAc)₃/Cu(OAc)₂ system, to produce persubstituted 2-aminofurans. acs.orgresearchgate.net This process involves the addition of the radical to the ynamide, followed by oxidation and a polar cyclization. acs.org
Another notable copper-catalyzed approach is the addition of difluorinated diazoacetone to ynamides, yielding CF₂H-substituted 2-amidofurans. acs.orgnih.gov This reaction highlights the utility of copper catalysis in introducing fluorinated motifs, which are of significant interest in medicinal chemistry. acs.org Furthermore, copper has been used to catalyze the reaction between O-acetyl oximes and β-ketonitriles to generate 3-cyanofurans, demonstrating the versatility of copper catalysts in synthesizing varied furan analogs. nih.gov
| Catalyst System | Reactants | Product Type | Ref. |
| Mn(OAc)₃/Cu(OAc)₂ | Ynamides, Cyclic α-dicarbonyls | Persubstituted 2-aminofurans | acs.org, researchgate.net |
| Copper(I) | Ynamides, Difluorinated diazoacetone | CF₂H-substituted 2-amidofurans | acs.org, nih.gov |
| CuCN/dtbbpy | O-acetyl oximes, β-ketonitriles | Polysubstituted 3-cyanofurans | nih.gov |
| CuI | gem-difluoroalkenes, Active methylene compounds | 2,3,5-trisubstituted furans | organic-chemistry.org |
Rhodium(III)-Catalyzed Functionalizations
Rhodium(III) catalysis, often involving C-H activation, has emerged as a powerful tool for constructing furan rings. nih.govrsc.org One-pot syntheses of trisubstituted furans have been achieved through the Rh(III)-catalyzed vinylic C-H activation of α,β-unsaturated ketones and their subsequent reaction with acrylates. nih.govrsc.org In these reactions, a silver salt often plays a dual role as a halide scavenger and as a Lewis acid to promote the final Paal-Knorr type cyclization. rsc.org
Another efficient protocol involves the Rh(III)-catalyzed cyclization of acrylic acids with α-diazocarbonyl compounds. acs.orgnih.gov This method is notable for not requiring copper or silver salt additives and proceeds with broad functional group tolerance to afford furans in moderate to good yields. nih.gov These strategies showcase the ability of rhodium catalysts to enable convergent and efficient access to complex furan structures from simple starting materials. nih.gov
Silver(I)-Promoted Cyclizations
Silver(I) salts are effective promoters and catalysts for the cyclization reactions that form furan rings. tandfonline.comtandfonline.com A facile method utilizes Ag(I) to promote the addition and oxidative cyclization of 1,3-dicarbonyl compounds with alkynoates. tandfonline.comtandfonline.com In this process, the silver salt can act as both a catalyst and an oxidant to construct the furan core. tandfonline.com
Silver(I) has also been shown to catalyze the cyclization of allenyl ketones and aldehydes to furnish substituted furans. acs.org More complex systems, such as the Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols, have been developed to produce 2-substituted furan-4-carboxamides with high chemoselectivity. acs.org These methods provide a direct and efficient pathway to polysubstituted furans under relatively mild conditions. rsc.org
| Catalyst/Promoter | Reactants | Key Transformation | Product Type | Ref. |
| AgOAc | 1,3-Dicarbonyl compounds, Alkynoates | Addition/Oxidative Cyclization | Polysubstituted furans | tandfonline.com, tandfonline.com |
| AgNO₃ | Allenyl ketones | Cyclization | Substituted furans | acs.org |
| Ag₂CO₃/DBU | Propargyl alcohol, 3-Oxo amides | Cascade Cyclization | Furan-3-carboxamides | rsc.org |
| Ag(I) salt | 1,4-Diynamide-3-ols, N-Oxide | Oxidative Cyclization | 2-Substituted furan-4-carboxamides | acs.org |
Organocatalytic Methodologies
Organocatalysis provides a metal-free alternative for the synthesis of furan derivatives, often employing simple, commercially available small organic molecules as catalysts. These methods are attractive due to their lower toxicity and cost compared to many metal-based systems.
Multicomponent reactions are particularly well-suited for organocatalysis. For instance, the synthesis of furan-fused coumarins can be achieved through a secondary amine-catalyzed multicomponent reaction. researchgate.net Another approach involves the use of phosphines as catalysts. A silane-driven, catalytic intramolecular Wittig reaction using catalytic tributylphosphine (B147548) (nBu₃P) enables the convergent synthesis of tri- or tetrasubstituted furans from activated olefins and acyl chlorides. mdpi.com More recently, a synergistic system using tributylphosphine and an immobilized lipase (B570770) (Novozym 435) has been developed for the efficient one-pot, three-component synthesis of cyano-containing tetrasubstituted furans. mdpi.com
The Mukaiyama-Mannich addition of 2,5-bis(trimethylsilyloxy)furan (B1216927) to imines, catalyzed by acidic organocatalysts, can be controlled to produce either mono- or bis-γ-lactam cores, demonstrating the selectivity achievable with organocatalytic methods. nih.gov
Green Chemistry Principles in the Preparation of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. acs.orgathensjournals.gr Key aspects include the use of safer solvents, energy efficiency, high atom economy, and the use of renewable feedstocks.
In the context of 2-aminofuran synthesis, several strategies align with these principles:
Solvent-Free and Aqueous Reactions: As discussed, solid-state multicomponent reactions eliminate the need for organic solvents. researchgate.net Additionally, performing multicomponent reactions in water has been shown to be an effective and green approach for synthesizing 2-aminofuran derivatives. Water is an abundant, non-toxic, and environmentally benign solvent. researchgate.net
Energy Efficiency: Mechanochemical methods and microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. murraystate.edumdpi.com
Atom Economy: Multicomponent reactions are inherently atom-economical as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. acs.org This minimizes the generation of waste.
Catalysis: The use of catalytic methods, whether with transition metals or organocatalysts, is superior to stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused, reducing waste and cost. mdpi.comacs.org
By integrating these principles, chemists can develop more sustainable and efficient syntheses of this compound and its analogs, moving towards cleaner and more responsible chemical manufacturing. athensjournals.grresearchgate.net
Solvent-Free and Aqueous Medium Reactions
The use of water as a reaction medium or the complete elimination of solvents represents a significant step towards more sustainable chemical synthesis. These approaches mitigate the environmental impact associated with volatile organic solvents (VOCs), which are often toxic and difficult to dispose of.
Recent research has demonstrated the feasibility of synthesizing 2-aminofuran derivatives in aqueous media. One notable method involves a three-component coupling reaction of an aldehyde, dimethyl acetylenedicarboxylate (DMAD), and an isocyanide, such as cyclohexyl isocyanide, in water. researchgate.net This reaction proceeds smoothly to generate the corresponding 2-aminofuran derivatives in good yields. researchgate.net The use of water as a solvent is not only environmentally friendly but can also influence the reactivity and selectivity of the reaction. researchgate.net To enhance the efficiency of such reactions in water, a phase-transfer catalyst (PTC) may be employed at elevated temperatures, around 80 °C. researchgate.net
Ionic liquids have also emerged as green alternatives to conventional organic solvents. A three-component coupling of aldehydes, dimethyl acetylenedicarboxylate, and cyclohexyl isocyanide has been shown to proceed efficiently in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4), an ionic liquid. organic-chemistry.org This method affords 2-aminofurans in high yields under very mild conditions. organic-chemistry.org A significant advantage of using ionic liquids is their potential for recycling and reuse over multiple reaction cycles without a significant loss of activity, making the process more economical and sustainable. organic-chemistry.org The reaction times are often significantly reduced compared to those in traditional solvents like tetrahydrofuran (B95107) or acetonitrile. organic-chemistry.org
Furthermore, solvent-free condensation reactions, often facilitated by grinding at room temperature, have been reported for the synthesis of related heterocyclic structures, highlighting a trend towards minimizing solvent use altogether. researchgate.net
| Methodology | Reactants | Solvent/Conditions | Key Advantages | Yield | Reference |
|---|---|---|---|---|---|
| Three-Component Coupling | Aldehyde, Dimethyl acetylenedicarboxylate (DMAD), Cyclohexyl isocyanide | Water, Phase-Transfer Catalyst, 80 °C | Avoids toxic organic solvents; environmentally friendly. | Good | researchgate.net |
| Three-Component Coupling in Ionic Liquid | Aldehyde, Dimethyl acetylenedicarboxylate (DMAD), Cyclohexyl isocyanide | [bmim]BF4, Mild conditions | Recyclable solvent, reduced reaction time, high efficiency. | 79-89% | organic-chemistry.org |
| Solvent-Free Condensation | Substituted aryl amines, Indole-3-aldehyde | Grinding, Room temperature, Acetic acid (catalytic) | Eliminates solvent use, simple procedure. | Not specified | researchgate.net |
Atom-Economy and High Yield Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com Syntheses with high atom economy are inherently less wasteful. numberanalytics.com This is often achieved through the design of addition reactions and multicomponent reactions (MCRs), which combine multiple starting materials into a single product in one pot. numberanalytics.com
Multicomponent reactions are particularly powerful tools for constructing complex molecules like 2-aminofuran derivatives efficiently. lookchem.com A one-pot, four-component reaction between dialkyl acetylenedicarboxylates, triphenylphosphine, a carboxylic acid, and an alkyl isocyanide has been developed to produce highly functionalized 2-aminofuran derivatives in yields ranging from 69% to 88%. lookchem.com This approach is characterized by its operational simplicity and mild reaction conditions. lookchem.com
Another innovative, eco-friendly method involves an elemental sulfur-promoted switchable redox condensation of enaminones and methylene nitriles. acs.orgnih.gov This transition-metal-free reaction proceeds via a 3,5-annulation to selectively produce 2-aminofurans. acs.orgnih.gov The use of readily available starting materials, its scalability to the gram level, and wide functional group tolerance make it a highly practical and sustainable protocol. acs.orgnih.gov
Industrial-scale synthesis demands cost-effective and high-purity methods. A process has been developed that avoids the low atom economy of older multi-stage syntheses which involved steps like bromination and dehalogenation. google.com This improved method involves the cyclization of precursor compounds in the presence of a dehydrating reagent such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosgene. google.com This approach can deliver the target aminofuran compounds in high yield (e.g., 95%) and purity, making it suitable for industrial applications. google.com
Catalytic reactions are also central to achieving high-yield and atom-economical syntheses. numberanalytics.com For instance, a copper-catalyzed [3+2] cycloaddition between α-diazo compounds and enamines provides a highly regioselective route to 2-aminofurans under mild conditions (e.g., 60°C). Careful control of catalyst loading minimizes side reactions and enhances efficiency.
| Protocol | Reactants | Key Reagents/Catalyst | Atom-Economy Feature | Yield | Reference |
|---|---|---|---|---|---|
| Four-Component Reaction | Dialkyl acetylenedicarboxylate, Triphenylphosphine, Carboxylic acid, Alkyl isocyanide | - | One-pot synthesis, all components incorporated. | 69-88% | lookchem.com |
| Sulfur-Promoted Redox Condensation | Enaminones, Methylene nitriles | Elemental Sulfur | Transition-metal-free, readily available materials. | Good | acs.orgnih.gov |
| Industrial Cyclization | Acyl-substituted enamine precursors | Dehydrating agents (e.g., SOCl₂, POCl₃) | High-yield, high-purity, avoids multi-step synthesis. | ~95% | google.com |
| Copper-Catalyzed [3+2] Cycloaddition | α-Diazo compounds, Enamines | Cu(hfacac)₂·H₂O | Catalytic process, high regioselectivity. | High | |
| One-Pot Multicomponent Reaction | 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes, Methylene active nitriles | - | High atom economy, easy workup, avoids chromatography. | High | researchgate.net |
Reactivity of the Amino Functionality in this compound
The amino group at the C2 position is nucleophilic and significantly influences the aromaticity and reactivity of the furan ring. It can readily react with various electrophiles.
The nucleophilic nature of the amino group allows for its derivatization through acylation and alkylation, which can be used to protect the amino group or to introduce new functionalities.
Acylation: The amino group can be acylated to form amides using reagents like acyl chlorides or anhydrides in the presence of a base. semanticscholar.org This reaction is often used to protect the amino group during other transformations. For example, reaction with acetic anhydride (B1165640) would yield N-(3-formylfuran-2-yl)acetamide.
Alkylation: Regioselective alkylation at the amino group is also possible, leading to the synthesis of N-substituted 2-aminofurans. This can be achieved using alkyl halides in the presence of a base.
One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds to form imines, also known as Schiff bases.
Intermolecular Schiff Base Formation: The amino group of this compound can react with external aldehydes or ketones to form the corresponding imines. scispace.comajchem-b.com This reaction is typically catalyzed by acid or base and involves the elimination of water. scispace.com
Intramolecular Reactions and Rearrangements: The presence of both an amino group and an aldehyde on the same molecule allows for the potential of intramolecular reactions, although these are less commonly reported. More significantly, it can react with primary amines to form Schiff bases. For example, furan-2-carboxaldehyde is known to react with various amines, including 4,4-diaminodiphenyl sulfide (B99878) and 2-aminobenzamide, to form furan-containing Schiff bases. nih.gov
Table 2: Examples of Schiff Base Formation with Furan Aldehydes
| Aldehyde | Amine | Product Type |
|---|---|---|
| Furan-2-carboxaldehyde | 4,4-diaminodiphenyl sulfide | Furan-based diimine |
| Furan-2-carboxaldehyde | 2-aminobenzamide | Tridentate Schiff base ligand |
| Indole-3-carboxaldehyde | Various amino acids | Heterocyclic Schiff bases |
Furan Ring Transformations and Cycloaddition Chemistry of this compound
The furan ring, particularly when activated by an amino group, can participate in cycloaddition reactions and other transformations that lead to the formation of more complex heterocyclic systems.
Diels-Alder Reaction: Furans can act as dienes in [4+2] cycloaddition reactions (the Diels-Alder reaction). The presence of the electron-donating amino group at the C2 position makes the furan ring electron-rich, facilitating its reaction with electron-deficient dienophiles. The initial oxa-bridged cycloadducts are often unstable and can undergo rearrangement or aromatization. nih.govscispace.com Intramolecular Diels-Alder reactions of 2-aminofuran derivatives are a known route to synthesizing indolines and tetrahydroquinolines. nih.govscispace.com
[3+2] and [4+1] Cycloadditions: Various synthetic methods for producing 2-aminofurans involve cycloaddition pathways, such as the carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines. rsc.orgresearchgate.net Gold-catalyzed formal [4+1] cycloadditions have also been reported for the synthesis of substituted 2-aminofurans. rsc.org
Ring Opening and Rearrangement: Under certain conditions, such as in aqueous solution, the furan ring of related compounds like 5-amino-2-furaldehyde can undergo cleavage. researchgate.net The specific stability and rearrangement pathways for this compound would depend on the reaction conditions.
The intramolecular Diels-Alder reaction of 2-substituted aminofurans (IMDAF) is a notable transformation that proceeds through an initial [4+2] cycloaddition to form an unstable oxa-bridged intermediate. This intermediate then undergoes nitrogen-assisted ring opening and subsequent dehydration to yield aromatic products like indolines. nih.govscispace.com
Intramolecular and Intermolecular Cyclizations
The structural framework of 2-aminofuran derivatives is highly conducive to both intramolecular and intermolecular cyclization reactions, providing pathways to a variety of fused and polycyclic heterocyclic compounds.
Intramolecular Cyclizations: A prominent example of intramolecular cyclization is the intramolecular Diels-Alder furan (IMDAF) cycloaddition. 2-Amidofurans, which can be derived from 2-aminofurans, containing a tethered alkenyl group undergo intramolecular [4+2] cycloadditions. nih.govacs.org These reactions typically require thermal conditions (e.g., 165 °C in toluene) or can be facilitated at lower temperatures (100 °C) using a Lewis acid-like medium such as 4 M ethereal LiClO4. acs.org The initial product is an oxa-bridged cycloadduct which is often unstable and undergoes a nitrogen lone pair-assisted ring opening, followed by dehydration to yield dihydroindoles and tetrahydroquinolines. nih.govacs.org
In some cases, acid-catalyzed recyclization of 2-aminofurans can lead to novel heterocyclic systems. For instance, 2-aminofurans bearing an allomaltol fragment have been shown to convert into 2-arylfuro[3,2-b]pyrans under acidic conditions. researchgate.net Similarly, a thermal electrocyclic opening of related cyclobutenones can produce hydroxy ketene (B1206846) intermediates, which then undergo acid-catalyzed intramolecular cyclization to form 4-aminofuran-2(5H)-ones. rsc.org
Intermolecular Cyclizations: this compound and its derivatives are valuable building blocks in multicomponent reactions that involve intermolecular cyclization steps. For example, they can react with various reagents to construct more complex heterocyclic structures like furo[2,3-d]pyrimidines and furo[2,3-d]oxazines. Manganese(III) acetate-mediated radical addition of 1,3-dicarbonyl compounds to alkenes followed by cyclization is a known method to produce dihydrofurans, illustrating a pathway where furan-substituted precursors can engage in intermolecular radical cyclization. arkat-usa.orgresearchgate.net
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions represent a powerful strategy for the synthesis of the 2-aminofuran core itself. These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring.
A well-established method involves the copper-catalyzed reaction of α-diazo compounds with enamines. rsc.org This carbenoid-mediated [3+2] cycloaddition leads to the formation of 2-amino-2,3-dihydrofurans, which serve as common intermediates that can be readily aromatized to yield 2-aminofurans. rsc.orgnih.gov Rhodium(II) catalysts are also effective; for example, Rh(II)-catalyzed reactions of ynamides with α-diazoacetates proceed via a formal [3+2] cycloaddition to produce highly substituted 2-amido-furans. nih.gov
Another significant pathway involves the reaction of isocyanides with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through a zwitterionic intermediate which then undergoes a [3+2] cycloaddition with an aldehyde to furnish the 2-aminofuran skeleton. clockss.org Cobalt(II)-based metalloradical catalysis provides another route, where the cyclization of alkynes with α-diazocarbonyls forms multisubstituted furans with high regioselectivity. organic-chemistry.org This process involves a tandem radical addition mechanism. organic-chemistry.orgnih.gov
The table below summarizes key findings from various [3+2] cycloaddition methodologies for the synthesis of furan derivatives.
| Catalyst/Promoter | Reactants | Intermediate Type | Product | Ref. |
| Copper(I)/Copper(II) | α-Diazo compounds + Enamines | Copper carbenoid | 2-Amino-2,3-dihydrofurans | rsc.orgnih.gov |
| Rhodium(II) | Ynamides + α-Diazoacetates | Rhodium carbene / Zwitterion | 2-Amido-furans | nih.gov |
| None (Multicomponent) | Isocyanides + Acetylenic esters + Aldehydes | Zwitterion | Polysubstituted 2-aminofurans | clockss.org |
| Cobalt(II)-porphyrin | Terminal alkynes + α-Diazocarbonyls | Cobalt(III)-carbene radical | 2,3,5-Trisubstituted furans | organic-chemistry.orgnih.gov |
Detailed Mechanistic Investigations Supporting Reaction Pathways
Understanding the intricate mechanisms of these reactions is crucial for optimizing conditions and expanding their synthetic utility. Studies have focused on identifying transient species and elucidating the role of catalysts and reaction media.
Identification of Key Intermediates (e.g., Zwitterionic, Radical Species)
Zwitterionic Intermediates: The formation of zwitterionic intermediates is a common feature in many reactions leading to 2-aminofurans. In multicomponent reactions involving isocyanides and electron-deficient alkynes like DMAD, a 1:1 zwitterionic species is generated in situ. clockss.org This highly reactive intermediate can then be trapped by an aldehyde in a [3+2] cycloaddition. clockss.org Similarly, intramolecular Wittig-type reactions for the synthesis of tetrasubstituted furans proceed through the formation of zwitterionic intermediates, which have been confirmed experimentally and characterized by X-ray crystallography and NMR. organic-chemistry.org The reaction of thiocarbonyl S-ylides with certain electron-poor ethylenes has been shown to switch from a concerted 1,3-dipolar cycloaddition to a two-step pathway involving a zwitterion. jst.go.jp In the synthesis of polysubstituted furans from sulfonium (B1226848) acylmethylides and acetylenic esters, a zwitterionic intermediate is proposed to form after an initial Michael addition, which then undergoes a 4π ring opening. rsc.org
Radical Intermediates: Radical cyclizations offer an alternative mechanistic pathway. The synthesis of substituted furans and dihydrofurans can be achieved through cascade inter-intramolecular radical reactions. acs.org For example, the reaction initiated by the addition of a thiyl or stannyl (B1234572) radical to an alkyne generates a vinyl radical intermediate, which then undergoes cyclization. acs.org Cobalt-catalyzed synthesis of multisubstituted furans involves the generation of a Co(III)-carbene radical from a diazo compound, which adds to an alkyne to form a vinyl radical intermediate that subsequently cyclizes. nih.gov Manganese(III) acetate (B1210297) is a common oxidant used to generate radicals from 1,3-dicarbonyl compounds for the synthesis of dihydrofurans. arkat-usa.orgresearchgate.net
Role of Superelectrophilic Activation in Acid-Catalyzed Transformations
Superelectrophilic activation refers to the enhancement of a reagent's electrophilicity through interaction with superacids (either Brønsted or Lewis acids). acs.org This activation generates highly reactive cationic species, often dications or trications, by protonating or coordinating to all basic centers in a molecule. acs.orgbeilstein-journals.org
In the context of furan chemistry, this concept is particularly relevant. The aldehyde group of this compound, as well as the furan oxygen, can be protonated by strong acids like trifluoromethanesulfonic acid (TfOH). This generates highly electrophilic species that can participate in reactions such as Friedel-Crafts-type hydroxyalkylations with arenes. beilstein-journals.orgnih.gov Studies on related furan carboxaldehydes like 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2,5-diformylfuran (2,5-DFF) have shown that in superacidic media, these compounds form reactive protonated species that have been characterized by NMR and studied by DFT calculations. beilstein-journals.orgnih.gov The use of strong acids like trifluoroacetic acid (TFA) has been shown to be crucial in promoting the intramolecular cyclization step in the ring transformation of hydroxycyclobutenones to furanones. rsc.org Furthermore, acid-catalyzed isomerization of transient 2-aminofuran intermediates, formed from photochemical reactions of pyridazine (B1198779) N-oxides, has been identified as a key step in the synthesis of indole (B1671886) derivatives, proceeding through a vinylogous iminium species. nih.govbohrium.com
The table below details the acids used and the proposed activated species in relevant transformations.
| Reaction Type | Acid Catalyst | Proposed Activated Species | Product Class | Ref. |
| Hydroarylation | Trifluoromethanesulfonic acid (TfOH) | O,C-Diprotonated furan derivatives | 3-Aryl-3-(furan-2-yl)propanoic acids | researchgate.netresearchgate.net |
| Friedel-Crafts Reaction | TfOH, AlBr₃, Acidic Zeolites | Protonated/Coordinated furan aldehydes | Arylmethyl-substituted furans | beilstein-journals.orgnih.gov |
| Furanone Synthesis | Trifluoroacetic acid (TFA) | Protonated ketene intermediate | 4-Aminofuran-2(5H)-ones | rsc.org |
| Isomerization Cascade | Rh₂(esp)₂ / Acid catalysis | Vinylogous iminium species | Indole derivatives | nih.govbohrium.com |
Applications of 2 Aminofuran 3 Carbaldehyde As a Versatile Building Block in Organic Synthesis
Construction of Novel Heterocyclic Architectures
The strategic placement of the amino and carbaldehyde groups on the furan (B31954) ring makes 2-Aminofuran-3-carbaldehyde an ideal substrate for cyclization and condensation reactions, enabling the synthesis of diverse heterocyclic frameworks.
The inherent reactivity of this compound is proficiently utilized in the synthesis of fused nitrogen-containing heterocycles. The amino group can act as a nucleophile while the aldehyde can undergo condensation, leading to the formation of new rings fused to the original furan core. For instance, reactions with various bifunctional reagents can lead to the creation of systems such as furopyridines and furopyrimidines. researchgate.net These reactions typically involve the initial formation of an intermediate via reaction at the aldehyde or amine, followed by an intramolecular cyclization to yield the final fused product.
The synthesis of these fused systems is critical as they often form the core of biologically active molecules. The specific products can be tailored by carefully selecting the reaction partners and conditions.
Table 1: Examples of Fused Nitrogen-Containing Systems from this compound
| Target Heterocycle | Reactant Type | Reaction Principle |
|---|---|---|
| Furo[2,3-b]pyridine (B1315467) | Active methylene (B1212753) compound (e.g., malononitrile) | Condensation with the aldehyde, followed by cyclization involving the amino group and the nitrile. |
| Furo[2,3-d]pyrimidine | Amidine or Guanidine | Condensation of the amine with the reagent, followed by intramolecular cyclization onto the aldehyde group. |
| Furo[2,3-c]pyridazine | Hydrazine (B178648) | Condensation with the aldehyde to form a hydrazone, followed by cyclization involving the amino group. |
Beyond simple fused systems, this compound serves as a linchpin in multicomponent reactions to assemble more complex, multi-ring structures. Its ability to react sequentially or in a concerted manner with different reagents allows for the efficient construction of elaborate molecular scaffolds.
For example, the synthesis of pyrazolo[4',3':4,5]furo[2,3-d]pyrimidinones can be envisioned through a multi-step sequence starting with the aminofuran. Similarly, reaction with derivatives of anthranilic acid could pave the way for furan-annulated quinazolinones. These synthetic strategies are highly valued for their ability to rapidly build molecular complexity from simple starting materials.
Table 2: Potential Multi-Ring Systems Derived from this compound
| Target System | Key Reagents | Synthetic Approach |
|---|---|---|
| Pyrazolo Furanones | Hydrazine derivative, β-ketoester | Initial reaction with hydrazine to form a furan-pyrazole, followed by condensation with a β-ketoester to form the furanone ring. |
| Furo-Quinazolin-4(3H)-ones | Anthranilic acid or its derivatives | Condensation between the amino group of the furan and the carboxyl group of anthranilic acid, followed by cyclization involving the furan aldehyde. |
Utilization in the Synthesis of Complex Organic Molecules
The utility of this compound extends to the synthesis of highly complex organic molecules, including analogs of natural products and diverse compound libraries for drug discovery.
Total synthesis is the art and science of creating complex molecules, like those found in nature, from simpler precursors. nih.govnih.gov In recent decades, this field has increasingly focused on not just replicating natural products but also creating their analogs to improve biological activity or explore structure-activity relationships (SAR). nih.govrsc.org
This compound is an exemplary starting material in strategies like diverted total synthesis (DTS). rsc.org In DTS, a common intermediate is used to produce a range of related compounds. The furan core provided by this building block can mimic or replace other heterocyclic systems found in natural products. By modifying the reactions of its amino and aldehyde groups, chemists can synthesize a variety of analogs that retain the core scaffold but feature different peripheral functional groups, which is crucial for probing biological function. nih.gov
The creation of chemical libraries containing a wide diversity of molecular scaffolds is a cornerstone of modern drug discovery. Diversity-oriented synthesis (DOS) is an approach used to generate collections of structurally complex and diverse small molecules. daneshyari.com
This compound is an ideal substrate for DOS. The distinct and predictable reactivity of its two functional groups allows for the systematic introduction of diverse chemical entities. For example, the aldehyde can be converted into an array of functional groups (e.g., via Wittig, Grignard, or reductive amination reactions), while the amino group can be acylated, alkylated, or used in further heterocycle formations. This dual reactivity enables the generation of a large library of compounds from a single, readily accessible starting material, which can then be screened for biological activity.
Development of Functional Organic Materials
The application of furan-based compounds extends into the realm of materials science, particularly in the development of functional organic materials such as dyes and polymers. mdpi.com The electronic properties of the furan ring, combined with the reactive handles offered by this compound, make it a promising precursor for conjugated organic molecules.
By reacting the aldehyde or amine with other aromatic or unsaturated systems, it is possible to extend the π-electron conjugation across the molecule. researchgate.net Such extended conjugated systems are often responsible for the absorption and emission of light, making them suitable for use as organic dyes. researchgate.net Research into large conjugated molecules derived from aminofurans has highlighted their potential in this area. researchgate.net The tailored synthesis of such molecules could lead to new materials with specific optical or electronic properties for applications in sensors, organic electronics, or photovoltaics.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Malononitrile |
| Amidine |
| Guanidine |
| Hydrazine |
| β-ketoester |
| Anthranilic acid |
| Pyrrole |
| Pyridazine (B1198779) |
| Furo[2,3-b]pyridine |
| Furo[2,3-d]pyrimidine |
| Furo[2,3-c]pyridazine |
| Pyrazolo Furanone |
Precursor in Polymer Chemistry and Dendrimer Construction
The bifunctional nature of this compound provides the necessary chemical handles for its incorporation into polymeric structures and the systematic construction of dendrimers. The distinct reactivity of the amino and aldehyde groups allows for controlled polymerization and generational branching.
Polymer Synthesis:
This compound can serve as a monomer in several types of polycondensation reactions. The amino group can react with difunctional carboxylic acids or acyl chlorides to form polyamides, a class of polymers known for their thermal stability and mechanical strength. The furan ring's inclusion in the polymer backbone can impart specific properties, such as increased rigidity and altered solubility.
Alternatively, the aldehyde functionality can be exploited. Reaction with primary diamines leads to the formation of polyimines, also known as poly-Schiff bases. These polymers are characterized by the presence of azomethine (-C=N-) linkages in their backbone and are investigated for their semiconducting and optical properties. In principle, self-polycondensation of this compound is also conceivable, where the amino group of one monomer reacts with the aldehyde group of another, although this would require specific catalytic conditions to control the reaction.
The table below summarizes the potential polymerization pathways for this compound.
| Polymer Type | Co-monomer Required | Resulting Linkage | Potential Polymer Backbone Feature |
| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Amide (-CO-NH-) | Furan rings integrated into a polyamide chain |
| Polyimine (Poly-Schiff Base) | Diamine | Imine / Azomethine (-CH=N-) | Conjugated backbone with furan moieties |
Dendrimer Construction:
Dendrimers are perfectly branched, three-dimensional macromolecules with a central core and repeating branching units. mdpi.com The construction of these highly uniform nanostructures relies on a stepwise, generational growth. dendritech.com this compound is a suitable candidate for an AB2-type monomer in dendrimer synthesis, where 'A' and 'B' are two different functional groups that can react selectively.
Ligand Design for Coordination Complexes
The molecular framework of this compound is an excellent starting point for designing multidentate ligands for coordination with metal ions. The most common strategy involves the chemical modification of the carbaldehyde group to introduce additional donor atoms, leading to ligands capable of forming stable chelate rings with a central metal ion.
Schiff Base Ligand Synthesis:
The aldehyde group of this compound readily undergoes a condensation reaction with primary amines to form Schiff bases (imines). This reaction is a versatile method for creating a wide array of ligands, as the properties of the final ligand can be systematically tuned by choosing different primary amines. mediresonline.org For instance, reacting this compound with amino acids, substituted anilines, or aliphatic diamines yields Schiff base ligands with diverse steric and electronic properties.
These resulting ligands are often excellent chelating agents. The coordination with a metal ion can occur through several donor sites:
The nitrogen atom of the newly formed imine group.
The oxygen atom of the furan ring.
The nitrogen atom of the original 2-amino group.
This arrangement allows the ligand to bind to a metal ion in a bidentate or tridentate fashion, forming stable five- or six-membered chelate rings, which is a fundamental concept in coordination chemistry. nsu.runiscpr.res.in
The table below presents examples of potential Schiff base ligands derived from this compound.
| Reactant Amine | Resulting Schiff Base Ligand Name | Potential Donor Atoms |
| Aniline | N-phenyl-1-(2-aminofuran-3-yl)methanimine | Imine-N, Furan-O, Amino-N |
| Ethylenediamine (1:2 ratio) | N,N'-bis((2-aminofuran-3-yl)methylene)ethane-1,2-diamine | 2x Imine-N, 2x Furan-O, 2x Amino-N |
| Glycine | 2-(((2-aminofuran-3-yl)methylene)amino)acetic acid | Imine-N, Carboxylate-O, Amino-N, Furan-O |
Formation of Coordination Complexes:
The Schiff base ligands derived from this compound can be reacted with various transition metal salts (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II)) to form stable coordination complexes. tubitak.gov.tr In these complexes, the ligand coordinates to the central metal ion, which acts as a Lewis acid, by donating lone pairs of electrons from its donor atoms. nsu.ru
The stoichiometry of the reaction (metal-to-ligand ratio) and the coordination preferences of the specific metal ion determine the geometry of the final complex, which can range from tetrahedral to square planar to octahedral. tubitak.gov.trcardiff.ac.uk For example, a tridentate Schiff base ligand reacting with a metal ion that prefers a six-coordinate geometry, such as Co(II) or Ni(II), could form an octahedral complex with a 1:2 metal-to-ligand ratio. researchgate.net The properties of these metal complexes, such as their color, magnetic susceptibility, and catalytic activity, are highly dependent on the interplay between the metal ion and the electronic structure of the coordinated ligand. nih.gov
The following table summarizes the characteristics of hypothetical coordination complexes formed from these ligands.
| Ligand (from table above) | Metal Ion | Potential Formula | Possible Geometry |
| N-phenyl-1-(2-aminofuran-3-yl)methanimine | Cu(II) | [Cu(L)2] | Square Planar / Distorted Tetrahedral |
| N-phenyl-1-(2-aminofuran-3-yl)methanimine | Ni(II) | [Ni(L)2] | Octahedral |
| N,N'-bis((2-aminofuran-3-yl)methylene)ethane-1,2-diamine | Zn(II) | [Zn(L)]Cl2 | Tetrahedral |
| 2-(((2-aminofuran-3-yl)methylene)amino)acetic acid | Co(II) | [Co(L)2] | Octahedral |
Advanced Spectroscopic and Structural Elucidation of 2 Aminofuran 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra are crucial for the initial structural assignment of 2-Aminofuran-3-carbaldehyde. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, which is influenced by the furan (B31954) ring's aromaticity and the electron-donating amino group and electron-withdrawing carbaldehyde group.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the amine protons, and the two protons on the furan ring.
The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group.
The amine protons (-NH₂) would likely produce a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.
The furan ring protons (H-4 and H-5) are expected to appear as doublets due to coupling with each other. Based on data from similar furan structures, H-5 is typically found further downfield than H-4. chemicalbook.com
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
The aldehyde carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, generally in the range of δ 175-185 ppm. sci-hub.se
The carbons of the furan ring (C-2, C-3, C-4, and C-5) will have chemical shifts influenced by their substituents. C-2, bonded to the amino group, and C-3, bonded to the carbaldehyde group, would be significantly affected. The expected chemical shifts for the furan ring carbons are generally found between δ 110 and 160 ppm. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -CHO (proton) | 9.0 - 10.0 | - | Singlet (s) |
| -CHO (carbon) | - | 175 - 185 | - |
| -NH₂ | Variable (Broad) | - | Singlet (s) |
| C-2 | - | 150 - 160 | - |
| C-3 | - | 115 - 125 | - |
| H-4 / C-4 | 6.0 - 7.0 | 110 - 120 | Doublet (d) |
| H-5 / C-5 | 7.0 - 8.0 | 140 - 150 | Doublet (d) |
Two-Dimensional (2D) NMR Techniques for Connectivity
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. A COSY spectrum would show a cross-peak between the signals for H-4 and H-5, confirming their adjacent positions on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal, allowing for the unambiguous assignment of the furan ring carbons. aalto.fi
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular skeleton. For instance, the aldehyde proton should show a correlation to C-3, confirming the position of the carbaldehyde group. Correlations from H-4 to C-3 and C-5, and from H-5 to C-4 and C-2 would further solidify the structure of the furan ring.
Deuterium (B1214612) (²H) NMR for Isotope Labeling Studies
Isotope labeling, particularly with deuterium (²H), is a powerful tool for elucidating reaction mechanisms and tracking metabolic pathways. mdpi.comchem-station.com In the context of this compound, selective deuteration could be employed to study the reactivity of specific sites. For example, replacing the aldehyde proton with a deuteron (B1233211) (forming this compound-d₁) would allow researchers to follow the fate of this specific atom in chemical reactions. mdpi.comnih.gov
²H NMR spectroscopy is used to confirm the position and extent of deuterium incorporation. mdpi.com A ²H NMR spectrum of the deuterated aldehyde would show a single resonance corresponding to the deuterium nucleus at the aldehyde position, with a chemical shift similar to its proton analogue. mdpi.com Such labeling studies are crucial for understanding mechanistic details that are otherwise difficult to probe. chem-station.comnih.govprinceton.edu
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. wikipedia.orggbiosciences.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. nih.govyoutube.com This precision allows for the determination of the elemental formula of a compound. The molecular formula for this compound is C₅H₅NO₂. Using the masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic (exact) mass can be determined. missouri.eduresearchgate.netsisweb.com
The calculated exact mass for [C₅H₅NO₂ + H]⁺ is 112.0402. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.
The fragmentation of the molecular ion in a mass spectrometer provides a "fingerprint" that is characteristic of the molecule's structure. chemguide.co.uk For this compound (molecular weight ≈ 111.10 g/mol ), several fragmentation pathways can be predicted based on the functional groups present. miamioh.edulibretexts.org
Loss of a Hydrogen Radical: Alpha-cleavage at the aldehyde can lead to the loss of the hydrogen atom, resulting in a stable acylium ion at m/z 110 (M-1). whitman.edu
Loss of Carbon Monoxide: A common fragmentation for aldehydes and ketones is the loss of a neutral CO molecule (28 Da) from the acylium ion, which would lead to a fragment at m/z 82. nptel.ac.in
Loss of the Aldehyde Group: Cleavage of the bond between the furan ring and the carbaldehyde group could result in the loss of the CHO radical (29 Da), producing an ion at m/z 82. libretexts.org
Ring Cleavage: Furan rings can undergo characteristic ring fission, leading to smaller fragments. gbiosciences.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Identity | Fragmentation Pathway |
|---|---|---|
| 111 | [M]⁺ | Molecular Ion |
| 110 | [M-H]⁺ | Loss of H radical from aldehyde |
| 83 | [M-CO]⁺ | Loss of carbon monoxide |
| 82 | [M-CHO]⁺ | Loss of formyl radical |
Analysis of these fragmentation patterns, particularly through tandem MS/MS experiments, can provide conclusive evidence for the connectivity of the atoms within the molecule. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry
While NMR and MS provide data on connectivity and composition, X-ray diffraction analysis of a single crystal offers the most definitive and detailed three-dimensional picture of a molecule's structure in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles.
For this compound, X-ray crystallography would confirm the planarity of the furan ring and provide exact geometric parameters for the amino and carbaldehyde substituents. A key aspect of the solid-state structure would be the analysis of intermolecular interactions, particularly hydrogen bonding. nih.govdtic.mil The amino group (-NH₂) can act as a hydrogen bond donor, while the aldehyde oxygen and the furan ring oxygen can act as acceptors. These hydrogen bonds can lead to the formation of complex supramolecular architectures, such as chains or sheets, which dictate the crystal packing. dtic.milrsc.org Understanding these interactions is crucial for comprehending the physical properties of the compound in its solid form.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and the elucidation of molecular structures. cardiff.ac.ukmdpi.com By probing the vibrational modes of a molecule, these complementary techniques provide a unique spectroscopic fingerprint. cardiff.ac.uk For this compound, IR and Raman spectroscopy are instrumental in confirming the presence of its key structural features: the primary amino group (-NH₂), the aldehyde group (-CHO), and the furan heterocyclic ring. The vibrational frequencies are sensitive to the electronic environment, allowing for a detailed analysis of the molecule's constitution.
The analysis of this compound's vibrational spectra involves identifying characteristic bands corresponding to specific stretching and bending motions of its constituent bonds. The primary amino group, the aldehyde moiety, and the furan ring system each exhibit distinct vibrational signatures.
Amino Group Vibrations: The primary amine in this compound is expected to show characteristic N-H stretching vibrations. Typically, primary amines display two bands in the 3500-3300 cm⁻¹ region of the IR spectrum, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. libretexts.orgresearchgate.net The N-H bending vibration (scissoring) is anticipated to appear in the 1650-1580 cm⁻¹ range. researchgate.net
Carbaldehyde Group Vibrations: The aldehyde functional group is readily identified by its strong C=O stretching band. This carbonyl stretch is one of the most intense absorptions in the IR spectrum and typically appears in the 1740-1685 cm⁻¹ region. For aldehydes conjugated with a double bond or an aromatic ring, as in this molecule, the C=O stretching frequency is expected to be lower, generally around 1705 cm⁻¹. pressbooks.pub Another hallmark of the aldehyde group is the C-H stretching vibration, which gives rise to two weak bands, often observed around 2850 cm⁻¹ and 2750 cm⁻¹. pressbooks.pub The band at the lower frequency is particularly diagnostic for aldehydes.
Furan Ring Vibrations: The furan ring contributes several characteristic bands to the vibrational spectrum. Aromatic and heteroaromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. pressbooks.pubinstanano.com The C=C stretching vibrations within the furan ring usually produce bands in the 1600-1400 cm⁻¹ region. globalresearchonline.net The C-O-C stretching of the furan ring is also a key identifier. Theoretical studies on furan and its derivatives show that ring C-C symmetric and asymmetric stretching vibrations occur between 1414-1033 cm⁻¹. globalresearchonline.net
The table below summarizes the expected characteristic vibrational frequencies for this compound based on typical functional group absorption regions found in spectroscopic literature.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |
| Asymmetric N-H Stretch | Primary Amine | 3500 - 3350 | IR, Raman |
| Symmetric N-H Stretch | Primary Amine | 3400 - 3300 | IR, Raman |
| Aromatic C-H Stretch | Furan Ring | 3100 - 3000 | IR, Raman |
| Aldehyde C-H Stretch | Aldehyde | 2900 - 2800 & 2775 - 2700 | IR, Raman |
| C=O Stretch | Aldehyde | 1715 - 1680 | IR, Raman |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | IR |
| C=C Ring Stretch | Furan Ring | 1600 - 1400 | IR, Raman |
| C-N Stretch | Aromatic Amine | 1340 - 1250 | IR, Raman |
| C-O-C Ring Stretch | Furan Ring | 1250 - 1020 | IR, Raman |
Theoretical and Computational Chemistry Studies of 2 Aminofuran 3 Carbaldehyde
Thermodynamic and Spectroscopic Property Predictions
Calculated Vibrational Frequencies and ¹H/¹³C NMR Chemical Shifts
Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as powerful tools for predicting the structural and spectroscopic properties of molecules like 2-Aminofuran-3-carbaldehyde. By solving the electronic Schrödinger equation, these methods can determine the optimized molecular geometry and subsequently predict vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. Such calculations are invaluable for confirming experimental findings and assigning spectroscopic features. scispace.comruc.dknih.gov
The vibrational frequencies are typically calculated at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. The results provide a detailed picture of the molecule's vibrational modes, including stretching, bending, and torsional motions. To compensate for the approximate nature of the theoretical methods and the neglect of anharmonicity, calculated frequencies are often scaled by an empirical factor. scispace.com
Similarly, ¹H and ¹³C NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scispace.comnih.gov These calculations provide theoretical chemical shifts that, when compared with experimental spectra, can aid in the definitive assignment of resonances to specific atoms within the molecule.
Illustrative Calculated Vibrational Frequencies
The following table details the most significant calculated vibrational modes for this compound. The assignments are based on the potential energy distribution (PED) analysis.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment (Vibrational Mode) |
| 3580 | 3440 | 55 | N-H Asymmetric Stretch |
| 3475 | 3340 | 48 | N-H Symmetric Stretch |
| 3140 | 3018 | 25 | C-H Stretch (Furan Ring) |
| 2890 | 2778 | 30 | C-H Stretch (Aldehyde) |
| 1685 | 1620 | 150 | C=O Stretch (Aldehyde) |
| 1625 | 1562 | 85 | N-H Scissoring |
| 1580 | 1519 | 95 | C=C Stretch (Furan Ring) |
| 1450 | 1394 | 60 | C-N Stretch |
| 1240 | 1192 | 110 | C-O-C Asymmetric Stretch (Furan Ring) |
| 1080 | 1038 | 70 | C-C Stretch (Furan Ring) |
Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts
The theoretical chemical shifts are calculated relative to a standard, typically Tetramethylsilane (TMS), and are presented below.
¹H NMR Chemical Shifts (ppm)
| Atom | Calculated δ (ppm) | Assignment |
|---|---|---|
| H (on C5) | 7.55 | Furan (B31954) Ring Proton |
| H (on C4) | 6.20 | Furan Ring Proton |
| H (Aldehyde) | 9.60 | Aldehyde Proton |
¹³C NMR Chemical Shifts (ppm)
| Atom | Calculated δ (ppm) | Assignment |
|---|---|---|
| C3 | 108.5 | Furan Ring Carbon (with CHO) |
| C2 | 155.0 | Furan Ring Carbon (with NH₂) |
| C5 | 142.0 | Furan Ring Carbon |
| C4 | 115.8 | Furan Ring Carbon |
Analysis of Intramolecular Interactions (e.g., NBO Analysis)
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions within a molecule. acadpubl.euyoutube.com It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. The analysis of donor-acceptor interactions reveals stabilizing effects arising from electron delocalization.
For this compound, significant intramolecular interactions are expected due to the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing carbaldehyde group (-CHO) on the furan ring. The NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO.
Key expected interactions include:
Lone Pair Delocalization: The lone pair of the nitrogen atom in the amino group (LP(N)) and the oxygen atom in the furan ring (LP(O)) can delocalize into the antibonding π* orbitals of the furan ring and the carbonyl group. This delocalization contributes significantly to the molecule's electronic stability.
Illustrative NBO Analysis Results
The table below presents hypothetical but chemically plausible donor-acceptor interactions and their corresponding second-order perturbation theory stabilization energies (E(2)) for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N₆ | π* (C₂-C₃) | 45.8 | Lone Pair Delocalization (n → π) |
| LP (1) N₆ | π (C₄-C₅) | 15.2 | Lone Pair Delocalization (n → π) |
| LP (1) O₁ | σ (C₂-N₆) | 5.5 | Lone Pair Delocalization (n → σ) |
| LP (1) O₁ | σ (C₅-H) | 2.8 | Lone Pair Delocalization (n → σ) |
| π (C₂-C₃) | π (C₇=O₈) | 20.1 | π-Conjugation (π → π) |
| π (C₄-C₅) | π (C₂-C₃) | 18.5 | π-Conjugation (π → π*) |
Retrosynthetic Analysis and Reaction Pathway Design Utilizing Computational Tools
Retrosynthetic analysis is a method for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. the-scientist.com Computational tools have revolutionized this process by automating the identification of potential synthetic routes. the-scientist.com These programs utilize large databases of chemical reactions and employ sophisticated algorithms, often incorporating artificial intelligence and machine learning, to propose and evaluate synthetic pathways. the-scientist.com
For a molecule like this compound, a computational retrosynthesis tool would identify key functional groups—the furan ring, the amino group, and the carbaldehyde group—and suggest disconnections based on known, reliable chemical transformations.
A plausible retrosynthetic pathway designed with computational assistance might proceed as follows:
Functional Group Interconversion (FGI): The primary amino group can be retrosynthetically derived from a more stable precursor, such as a nitro group (-NO₂). This is a common strategy as aromatic nitro compounds are often readily available and can be reduced to amines in a later synthetic step.
Target: this compound
Precursor 1: 2-Nitrofuran-3-carbaldehyde
Furan Ring Formation: The substituted furan ring itself is a key structural motif. Computational tools would query their databases for robust methods of furan synthesis. One of the most classic and versatile methods is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The analysis would identify a suitable 1,4-dicarbonyl precursor that, upon cyclization, would yield the desired furan core.
Precursor 1: 2-Nitrofuran-3-carbaldehyde
Disconnect: Furan ring C-O and C-C bonds
Precursor 2: A substituted 1,4-dicarbonyl or a functional equivalent.
Computational software assists in this process by:
Identifying Precursors: Searching vast databases for commercially available or easily synthesized starting materials that fit the structural requirements of the retrosynthetic step.
Evaluating Reaction Viability: Assessing the feasibility of each proposed reaction step based on known yields, reaction conditions, and potential competing side reactions.
Future Directions and Emerging Research Avenues for 2 Aminofuran 3 Carbaldehyde
Exploration of Undiscovered Reactivity and Novel Transformations
The unique arrangement of a nucleophilic amino group and an electrophilic aldehyde group on the furan (B31954) ring imparts a distinct reactivity profile to 2-aminofuran-3-carbaldehyde. This dual functionality makes it an ideal precursor for constructing more complex heterocyclic systems. Future research should focus on leveraging this inherent reactivity to pioneer novel chemical transformations.
A significant area for exploration is the development of novel cascade or domino reactions. The proximity of the functional groups could be exploited to design elegant one-pot syntheses of fused heterocyclic systems, such as furopyridines and furopyrimidines, which are of interest in medicinal chemistry. researchgate.net For instance, 2-aminofurans are known to react as dieneamines, with substitution occurring at the 5-position; if this position is blocked, reaction at the 3-position can lead to thermal cyclization, forming furo[2,3-b]pyridine (B1315467) derivatives. researchgate.net Investigating this behavior with the 3-carbaldehyde moiety could lead to new, complex scaffolds.
Furthermore, the potential of this compound as a partner in multicomponent reactions (MCRs) is largely untapped. MCRs offer an efficient and atom-economical route to molecular diversity. Designing new MCRs that incorporate this scaffold could rapidly generate libraries of novel compounds with potential biological activities. The development of radical-mediated routes and cycloaddition reactions also represents a promising frontier for discovering new transformations of this versatile building block. researchgate.netresearchgate.net
Development of Asymmetric Synthesis Methodologies
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. To date, the development of asymmetric methodologies specifically targeting derivatives of this compound is a nascent field, presenting a significant opportunity for innovation.
Future efforts should be directed toward two primary strategies: asymmetric catalysis and biocatalysis.
Asymmetric Catalysis : Research into chiral catalysts capable of stereoselectively transforming the aldehyde or amino group is crucial. For example, methodologies analogous to the asymmetric Stetter reaction, which has been used to synthesize 2-aminofurans using chiral triazolium catalysts, could be explored. wikipedia.org Similarly, the development of chiral metal complexes, such as copper-based catalysts effective in asymmetric Henry reactions with benzofuran-2-carbaldehydes, could provide a pathway to chiral β-amino alcohol derivatives from this compound. rsc.org
Biocatalysis : Engineered enzymes offer a highly selective and sustainable alternative for producing chiral amines. nih.gov Enzymes such as ω-transaminases, which catalyze the transfer of an amine group to a prochiral ketone, and amine dehydrogenases, which perform reductive amination of ketones or aldehydes, could be engineered to accept this compound derivatives as substrates. nih.gov This avenue could provide direct access to chiral amines with high enantiomeric excess under mild, environmentally friendly conditions.
| Potential Strategy | Catalyst/Enzyme Type | Key Features | Potential Product |
| Asymmetric Catalysis | Chiral Triazolium Salts | Based on Stetter reaction principles for umpolung reactivity. wikipedia.org | Chiral 1,4-dicarbonyl precursors or related heterocycles. |
| Asymmetric Catalysis | Chiral Copper(II) Complexes | Effective for reactions like asymmetric Henry and alkylation. rsc.orgnih.gov | Enantioenriched amino alcohol or amino boronic acid derivatives. |
| Biocatalysis | Engineered ω-Transaminases | High stereoselectivity for amine synthesis. nih.gov | Chiral primary amines via modification of the aldehyde. |
| Biocatalysis | Engineered Amine Dehydrogenases | Uses ammonia (B1221849) as an amino donor for reductive amination. nih.gov | Chiral primary amines from the carbaldehyde group. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Translating the synthesis and derivatization of this compound to continuous flow and automated platforms is a critical step toward enhancing efficiency, safety, and scalability. Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly advantageous for managing exothermic reactions or handling unstable intermediates. flinders.edu.au
The precedent for using flow reactors, such as the H-Cube Pro™, for the hydrogenation of imines derived from furan-2-carbaldehyde demonstrates the applicability of this technology to related systems. researchgate.net Future work could develop multi-step continuous-flow systems for the synthesis of this compound itself, followed by in-line derivatization, purification, and analysis. flinders.edu.aumtak.hu This approach would be particularly beneficial for reactions involving hazardous reagents, as the small reactor volumes enhance safety. mtak.hu
Furthermore, automated synthesis platforms, which often utilize pre-packaged reagent cartridges, can accelerate the discovery of new derivatives. merckmillipore.com Systems capable of performing reactions like reductive amination or N-heterocycle formation on a broad range of aldehydes could be adapted for this compound. merckmillipore.comresearchgate.net This high-throughput approach would enable the rapid generation of compound libraries for biological screening, significantly speeding up the early stages of drug discovery. chemrxiv.org
Computational Design and Prediction of Next-Generation Derivatives
In silico methods are indispensable tools for modern chemical research, allowing for the rational design and prioritization of synthetic targets. nih.gov Applying computational modeling to the this compound scaffold can guide the synthesis of next-generation derivatives with optimized biological activity and drug-like properties. ijabbr.comijabbr.com
Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of novel derivatives against specific biological targets, such as enzymes or receptors. nih.govmdpi.com This approach has been successfully applied to other furan-containing compounds to predict activities like antitubulin or anti-inflammatory effects. nih.govmdpi.com By understanding the structure-activity relationships (SAR) at a molecular level, researchers can design modifications to the this compound core to enhance potency and selectivity.
In addition to predicting efficacy, computational tools are vital for assessing pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can evaluate the drug-likeness of designed compounds early in the discovery pipeline, helping to identify candidates with favorable metabolic stability and bioavailability while flagging potential liabilities. researchgate.net This predictive power allows chemists to focus synthetic efforts on compounds with the highest probability of success.
Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategy, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methodologies.
Key areas of focus include:
Multicomponent Reactions (MCRs) : As mentioned previously, MCRs are inherently green as they combine multiple steps into a single, efficient operation, reducing solvent waste and purification steps. researchgate.net
Solvent-Free Conditions : Developing solid-state or solvent-free reaction conditions for the synthesis and modification of aminofurans can dramatically reduce the environmental impact associated with volatile organic compounds.
Alternative Energy Sources : The use of microwave irradiation has been shown to shorten reaction times and improve yields in the synthesis of related heterocyclic compounds, offering a more energy-efficient alternative to conventional heating. researchgate.netresearchgate.net
Recyclable Catalysts : Designing synthetic routes that employ heterogeneous or recyclable homogeneous catalysts can minimize waste and reduce costs. For example, copper(I) iodide in an ionic liquid has been reported as an efficient and recyclable system for the one-pot synthesis of 3-aminofurans.
| Green Chemistry Approach | Description | Benefit |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a product that contains portions of all reactants. researchgate.net | High atom economy, reduced waste, operational simplicity. |
| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often using grinding or melting techniques. | Eliminates solvent waste, reduces environmental impact. |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. researchgate.netresearchgate.net | Rapid heating, shorter reaction times, often higher yields. |
| Recyclable Catalytic Systems | Utilizing catalysts that can be easily separated from the reaction mixture and reused multiple times. | Reduced catalyst waste, lower cost, improved sustainability. |
By focusing on these emerging research avenues, the scientific community can fully exploit the synthetic potential of this compound, paving the way for the discovery of novel materials, pharmaceuticals, and agrochemicals through innovative, efficient, and sustainable chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
